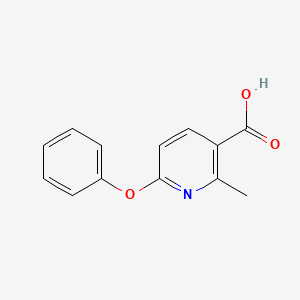
2-Methyl-6-phenoxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-phenoxynicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a phenoxy group attached to the nicotinic acid core, which is further substituted with a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenoxynicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The general procedure involves the reaction of 2-methyl-6-bromonicotinic acid with phenoxyboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-phenoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-phenoxynicotinic acid has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of enzyme activities and receptor interactions. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways or as an agonist for receptors that regulate cellular processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nicotinic acid receptors and related pathways .
Comparison with Similar Compounds
- 2-Methyl-6-chloronicotinic acid
- 2-Methyl-6-bromonicotinic acid
- 2-Methyl-6-aminonicotinic acid
Comparison: 2-Methyl-6-phenoxynicotinic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to its halogenated counterparts, the phenoxy derivative exhibits different reactivity and potential biological activities. The phenoxy group can enhance the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-methyl-6-phenoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c1-9-11(13(15)16)7-8-12(14-9)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
InChI Key |
BCKPOLGOMHTNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


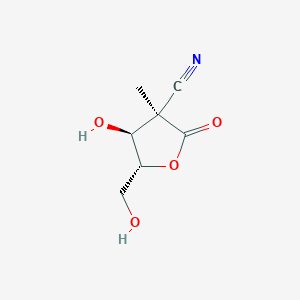
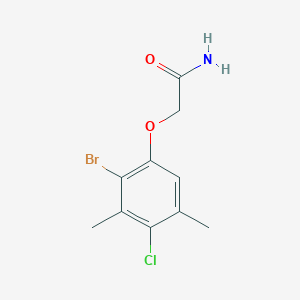
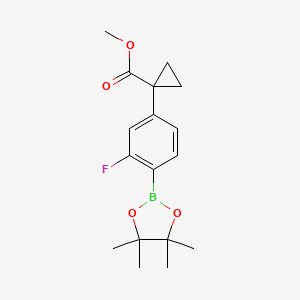
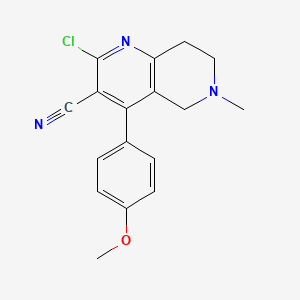
![tert-Butyl 5-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13020047.png)
![6,10-Dioxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13020052.png)
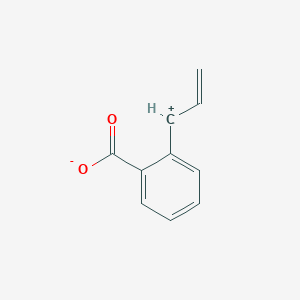
![1-Benzyl-1-azaspiro[4.5]decan-8-amine](/img/structure/B13020064.png)
![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13020065.png)
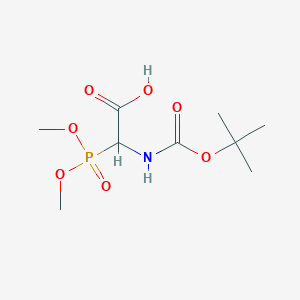
![6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13020081.png)
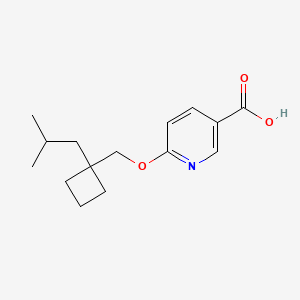
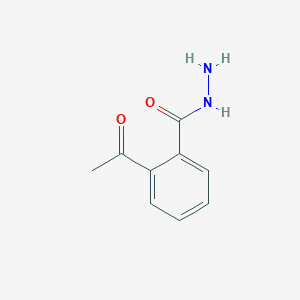
![3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13020097.png)
